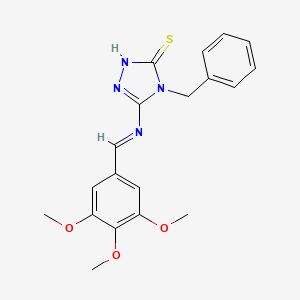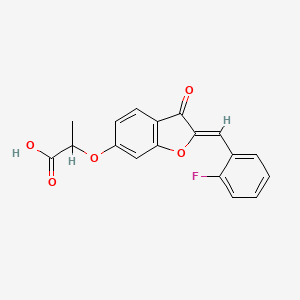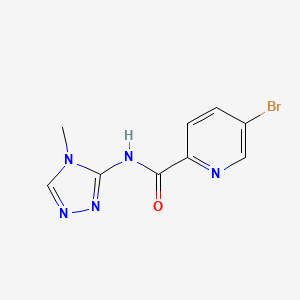
5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a carboxamide group, as well as a triazole ring
Mecanismo De Acción
Target of Action
Compounds with a 1,2,3-triazole nucleus, like the one in this compound, are known to interact with various biological targets . They have been reported to inhibit enzymes and receptors such as the vascular endothelial growth factor receptor and the epidermal growth factor receptor , which play crucial roles in disease progression.
Mode of Action
It is known that 1,2,3-triazoles exert their effects by inhibiting key enzymes and receptors . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with target proteins, thereby inhibiting their function.
Pharmacokinetics
Its molecular weight, as reported, is approximately 189998 Da , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
Given its potential targets and the known effects of 1,2,3-triazole compounds, it may exert anticancer activity by inhibiting key enzymes and receptors involved in cell proliferation and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Bromination: The pyridine ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The final step involves the coupling of the brominated pyridine with the triazole ring through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring, which can be modified to introduce different functional groups.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural features.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)pyridine: Similar in structure but lacks the triazole ring.
4-Methyl-4H-1,2,4-triazole-3-thiol: Contains the triazole ring but differs in the substituents on the pyridine ring.
Uniqueness
5-bromo-N-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxamide is unique due to the combination of the brominated pyridine ring and the triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
5-bromo-N-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5O/c1-15-5-12-14-9(15)13-8(16)7-3-2-6(10)4-11-7/h2-5H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENKGLSUMWJXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1NC(=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
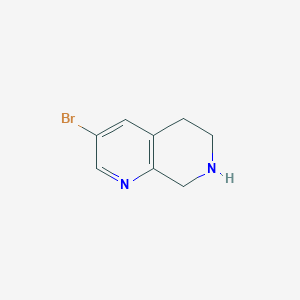
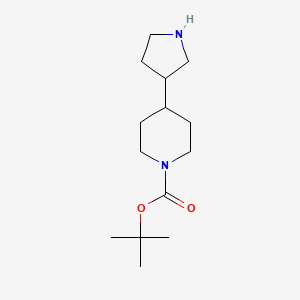
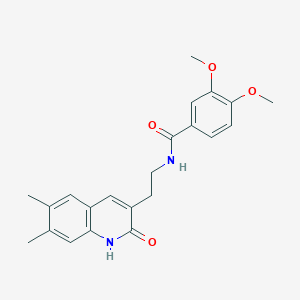
![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892489.png)
![6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2892490.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2892493.png)
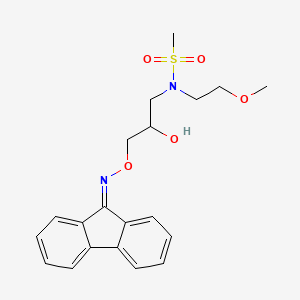
![(E)-3-(2-Chloropyridin-4-yl)-N-cyclopropyl-N-[2-(methanesulfonamido)ethyl]prop-2-enamide](/img/structure/B2892497.png)
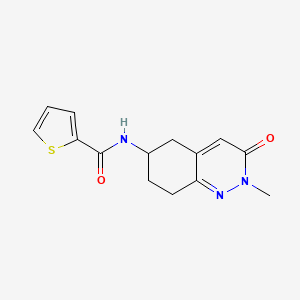
![4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892499.png)

